molecular formula C11H11Cl2NO4 B1245685 N-acetyldichloro-L-tyrosine CAS No. 20818-21-7

N-acetyldichloro-L-tyrosine

Cat. No.: B1245685
CAS No.: 20818-21-7
M. Wt: 292.11 g/mol
InChI Key: JXTXIPSILLOFNY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyldichloro-L-tyrosine is an L-tyrosine derivative in which an L-tyrosine core has two chloro substituents at each position ortho to the benzyl hydroxy group and an acetyl substituent on the nitrogen atom. It is a dichlorobenzene and a L-tyrosine derivative.

Scientific Research Applications

1. Nuclear Magnetic Resonance Studies N-acetyl-L-tyrosine has been studied for its interaction with chymotrypsin, revealing insights into enzyme-substrate complexes. Using N-acetyl-L-[(13)C]tyrosine, researchers observed negligible substrate strain in the Michaelis complex during enzyme-substrate reactions (Robillard, Shaw, & Shulman, 1974).

2. Reactivity in Nitration and Chlorination Processes In a study focusing on the interaction of nitrite with hypochlorous acid, N-acetyl-L-tyrosine was used to form reactive species capable of nitrating and chlorinating phenolic substrates like tyrosine. This research sheds light on the formation of nitrating and chlorinating species in biological systems (Eiserich et al., 1996).

3. Site-Specific Protein Modification N-alpha-Fmoc-3-acetyl-L-tyrosine has been synthesized for selective protein modification. This approach was used in the study of HIV-1 Tat peptide and TAR RNA interactions, demonstrating the potential for precise labeling and analysis of protein interactions (Tamilarasu et al., 2001).

4. Chemical Influences on Tyrosine Phosphorylation Research comparing the reactivities of tyrosine and modified tyrosines like N-acetyltyrosine has provided insights into the chemical aspects of biological tyrosine phosphorylation. Such studies have implications for understanding the specificity of phosphorylation in biological processes (Martin et al., 1990).

5. Tyrosine Metabolism and Catabolism Studies on the metabolism and catabolism of tyrosine, including derivatives like N-acetyltyrosine, are crucial for understanding tyrosine's role in plant physiology and its use in human medicine and nutrition (Schenck & Maeda, 2018).

6. Chlorination Studies The reactivity of N-acetyltyrosine in chlorination reactions has been studied, providing insights into the chlorination of tyrosyl residues. This research is significant for understanding the chemical reactions involving tyrosine derivatives in biological systems (Drabik & Naskalski, 2001).

Properties

CAS No.

20818-21-7

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.11 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H11Cl2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1

InChI Key

JXTXIPSILLOFNY-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O

SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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